2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic organic compound that features a pyrazole ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of bromoacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include dichloromethane and ethanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-methyl-1H-pyrazole: Lacks the acetic acid group, making it less versatile in chemical reactions.
2-(3-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
2-(3-ethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but lacks the methyl group, influencing its chemical properties.
Uniqueness
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-(5-ethyl-2-methylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-4-7(5-8(11)12)10(2)9-6/h4H,3,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBACYXKKZXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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